REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([S:18](=[O:19])(=[O:20])[CH3:21])[cH:5][c:6]([O:8][CH2:9][c:10]2[cH:11][cH:12][c:13]([O:14][CH3:15])[cH:16][cH:17]2)[cH:7]1.[CH3:22][C:23](=[O:24])[OH:25]>>[Br:1][c:2]1[cH:3][c:4]([S:18](=[O:19])(=[O:20])[CH3:21])[cH:5][c:6]([OH:8])[cH:7]1
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Name
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COc1ccc(COc2cc(Br)cc(S(C)(=O)=O)c2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(COc2cc(Br)cc(S(C)(=O)=O)c2)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
|
|
Type
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product
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Smiles
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CS(=O)(=O)c1cc(O)cc(Br)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |